molecular formula C7H8ClFN2 B1339845 2-Fluorobenzamidine hydrochloride CAS No. 57075-81-7

2-Fluorobenzamidine hydrochloride

Cat. No.: B1339845
CAS No.: 57075-81-7
M. Wt: 174.6 g/mol
InChI Key: VCDJPGDATCBGMF-UHFFFAOYSA-N
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Description

2-Fluorobenzamidine hydrochloride is a chemical compound with the molecular formula C7H8ClFN2. It is characterized by the presence of a fluorine atom attached to the benzene ring and an amidine group. This compound is commonly used in pharmaceutical research and development due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorobenzamidine hydrochloride typically involves the reaction of 2-fluorobenzonitrile with ammonia or an amine under acidic conditions. One common method includes the following steps :

    Starting Material: 2-fluorobenzonitrile.

    Reagent: Ammonia or an amine.

    Conditions: Acidic medium, typically using hydrochloric acid.

    Procedure: The 2-fluorobenzonitrile is reacted with ammonia or an amine in the presence of hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.

    Purification: Techniques such as crystallization or recrystallization to obtain high-purity product.

    Quality Control: Rigorous testing to ensure the product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Fluorobenzamidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles.

    Reduction Reactions: The amidine group can be reduced to form corresponding amines.

    Oxidation Reactions: The compound can be oxidized to form different functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic medium.

Major Products Formed

    Substitution: Formation of substituted benzamidines.

    Reduction: Formation of corresponding amines.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Fluorobenzamidine hydrochloride has a wide range of applications in scientific research :

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluorobenzamidine hydrochloride involves its interaction with specific molecular targets . It acts as an inhibitor of serine proteases, which are enzymes involved in various biological processes. By inhibiting these enzymes, the compound can modulate pathways related to inflammation, coagulation, and other physiological functions.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzonitrile: Precursor in the synthesis of 2-Fluorobenzamidine hydrochloride.

    4-Bromo-2-fluorobenzamidine hydrochloride: Similar structure with a bromine atom instead of hydrogen.

    2-Fluorobenzamide: Similar compound with an amide group instead of an amidine group.

Uniqueness

This compound is unique due to its specific combination of fluorine and amidine functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-fluorobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDJPGDATCBGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471023
Record name 2-Fluorobenzamidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57075-81-7
Record name 2-Fluorobenzamidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-benzamidine; hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of lithium-bis(trimethylsilyl)amide (10 g, 59.8 mmol) in ether (200 ml) in a flame-dried flask, was added 2-fluorobenzonitrile (7.26 g, 59.8 mmol) dropwise over 45 min. at r.t. The mixture was stirred for a further 4 h. at r.t. then cooled to −10° C. and 6N HCl in ethanol (40 ml) added dropwise over 30 min. (exothermic). After allowing the reaction mixture to warm to r.t. overnight the precipitate was filtered and washed with ether then dried under high vacuum at 40° C. overnight. To remove LiCl the dried solid was re-suspended in ethanol (200 ml) and filtered, then the volume reduce volume to ca. 30 ml. The solution was filtered then triturated with ether, and stirred 30 min. at 4° C. Filtration of the precipitate, washing with ether and high vacuum drying overnight at 40° C., afforded the title compound (7.8 g, 44.7 mmol, 75% yield) as a white solid. MS: m/e=138 (M+).
Name
lithium bis(trimethylsilyl)amide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.26 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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